2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C₁₃H₁₆Cl₂N₂O It is a derivative of pyridine and phenol, characterized by the presence of an ethanamine group
Scientific Research Applications
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s worth noting that compounds with similar structures have shown a wide range of biological activities . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
For instance, the compound’s Log BCF (Bioconcentration Factor) from a regression-based method is 0.500 (BCF = 3.162), indicating its potential for bioaccumulation . The compound’s half-life in a model river and lake are estimated to be 1.328E+005 days and 1.449E+006 days, respectively .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s volatilization from water is estimated by the Group SAR Method to be 2.03E-010 atm-m3/mole . This suggests that the compound’s action could be influenced by its surrounding environment, including factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Phenoxypyridine Core: The initial step involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate to form 6-phenoxypyridine.
Introduction of the Ethanamine Group: The next step involves the reaction of 6-phenoxypyridine with ethylene diamine under reflux conditions to introduce the ethanamine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxypyridine core.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenoxy-3-pyridinyl)ethanamine
- 2-(6-Phenoxy-4-pyridinyl)ethanamine
- 2-(6-Phenoxy-2-pyridinyl)ethanamine
Uniqueness
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(6-phenoxypyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPQBFVIINDEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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